molecular formula C11H7ClFNO3 B13700648 Methyl 5-(2-Chloro-4-fluorophenyl)isoxazole-3-carboxylate

Methyl 5-(2-Chloro-4-fluorophenyl)isoxazole-3-carboxylate

Cat. No.: B13700648
M. Wt: 255.63 g/mol
InChI Key: WELBERXFMHOWQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(2-Chloro-4-fluorophenyl)isoxazole-3-carboxylate is a chemical compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(2-Chloro-4-fluorophenyl)isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chloro-4-fluoroaniline with ethyl oxalyl chloride to form an intermediate, which then undergoes cyclization with hydroxylamine to yield the isoxazole ring . The reaction conditions often require the use of catalysts such as Cu(I) or Ru(II) for the cycloaddition reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Metal-free synthetic routes are also being explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-Chloro-4-fluorophenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Methyl 5-(2-Chloro-4-fluorophenyl)isoxazole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-(2-Chloro-4-fluorophenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(2-Chloro-4-fluorophenyl)isoxazole-3-carboxylate is unique due to the presence of both chloro and fluoro substituents, which can significantly influence its reactivity and biological activity. These substituents can enhance its binding affinity to specific targets and improve its stability under various conditions .

Properties

Molecular Formula

C11H7ClFNO3

Molecular Weight

255.63 g/mol

IUPAC Name

methyl 5-(2-chloro-4-fluorophenyl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C11H7ClFNO3/c1-16-11(15)9-5-10(17-14-9)7-3-2-6(13)4-8(7)12/h2-5H,1H3

InChI Key

WELBERXFMHOWQA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NOC(=C1)C2=C(C=C(C=C2)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.